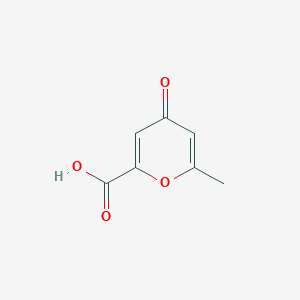

6-甲基-4-氧代-4H-吡喃-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Methyl-4-oxo-4H-pyran-2-carboxylic acid is a chemical compound that belongs to the class of 4H-pyran derivatives. These compounds are characterized by a pyran ring, which is a six-membered heterocyclic ring containing one oxygen atom and five carbon atoms. The 4H-pyran derivatives are known for their diverse chemical reactivity and potential applications in the synthesis of various carbo- and heterocycles .

Synthesis Analysis

The synthesis of 4H-pyran derivatives can be achieved through multicomponent reactions (MCRs), which are efficient methods that allow the combination of three or more reactants in a single reaction vessel. For instance, the synthesis of 6-oxo-1,4,5,6-tetrahydro-pyrazine-2-carboxylic acid methyl esters is accomplished via a novel one-pot condensation of aldehydes, amines, and isocyanides . Similarly, 4H-pyran derivatives such as isobutyl 6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylates are synthesized using isobutyl ethylacetoacetate, aryl aldehydes, and malononitrile with a catalyst . These methods demonstrate the versatility and adaptability of MCR chemistry in the synthesis of 4H-pyran compounds.

Molecular Structure Analysis

The molecular structure of 4H-pyran derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of methyl 6-methyl-4-(benzoyloxymethyl)-2-oxo-2H-pyran-5-carboxylate reveals a practically planar molecule with specific torsion angles defining its conformation . Similarly, the sterically hindered 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate derivatives exhibit a flattened boat conformation of the pyran ring, with dihedral angles indicating the orientation of the naphthalene substituent .

Chemical Reactions Analysis

The reactivity of 4H-pyran derivatives has been extensively studied, showing that these compounds can undergo various chemical reactions. For instance, methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates react with acids, acetic anhydride, and alcohols to yield a range of substituted derivatives, including cyclopentenone and pyrano[2,3-d]-pyrimidine derivatives . These reactions highlight the potential of 4H-pyran derivatives as building blocks for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4H-pyran derivatives are influenced by their molecular structure. For example, the presence of substituents on the pyran ring can affect the compound's boiling point, melting point, solubility, and stability. The intramolecular and intermolecular hydrogen bonding observed in some derivatives, such as the 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylates, can also impact the compound's physical properties and reactivity . Additionally, the synthesis of 4-oxo-4H-pyran-2,6-dicarboxylic acid under microwave irradiation demonstrates the influence of reaction conditions on the yield and purity of these compounds .

科学研究应用

催化合成

6-甲基-4-氧代-4H-吡喃-2-羧酸衍生物已被用于铬烯并[2,3-d]嘧啶酮衍生物的催化合成。该方法使用五氟苯铵三氟甲磺酸盐作为催化剂,以其高产率、反应时间短和环境友好工艺而著称。合成的化合物已证明对各种细菌和真菌菌株具有抗菌活性 (Ghashang 等人,2013)。

对映选择性合成

已经进行了相关化合物对映选择性合成的研究,例如 6-乙基-3,4-二氢-2-甲基-4-氧代-2H-吡喃-5-羧酸。这些化合物由羟基丁酸酯合成,得到的对映体过量为 ≥ 93% (Deschenaux 等人,1989)。

合成的新型结构组分

甲基 3-酰基-6-氨基-4-芳基-5-氰基-4H-吡喃-2-羧酸酯,4H-吡喃的衍生物,已被确定为用于合成碳环和杂环的有前途的结构组分。已经探索了它们与各种酸和酸酐的反应,以开发制备取代衍生物的新方法 (Sheverdov 等人,2012)。

噻吩的合成

该化合物已用于通过 [3 + 2] 环化策略合成四取代噻吩。该方法涉及在三乙胺存在下甲硫醇酸甲酯和 6-芳基-4-甲硫基-2H-吡喃-2-酮-3-腈的反应 (Sahu 等人,2015)。

甲酯的合成

已经描述了一种由醛、胺和 3-二甲氨基-2-异氰基-丙烯酸甲酯合成 6-氧代-1,4,5,6-四氢-吡嗪-2-羧酸甲酯的三组分、一锅缩合工艺。该工艺以其效率和范围而著称 (Illgen 等人,2004)。

属性

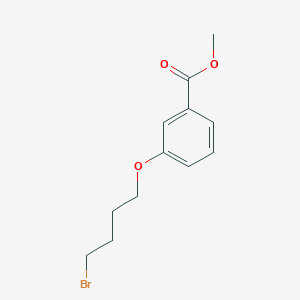

IUPAC Name |

6-methyl-4-oxopyran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c1-4-2-5(8)3-6(11-4)7(9)10/h2-3H,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQMMGMBPDCKBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(O1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-4-oxo-4H-pyran-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride](/img/no-structure.png)

![(2Z)-2-[(3,5-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2528555.png)

![3-Chloro-2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2528558.png)

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2528562.png)

![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2528565.png)

![3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid;dihydrochloride](/img/structure/B2528566.png)

![N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2528569.png)

![3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid](/img/structure/B2528571.png)

![2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2528572.png)